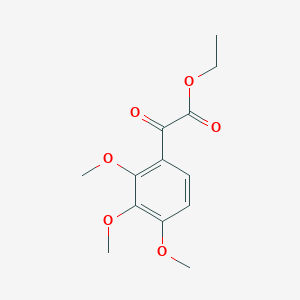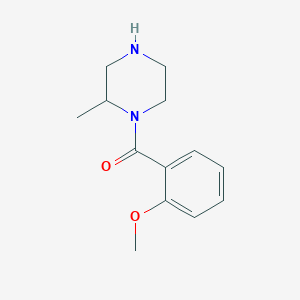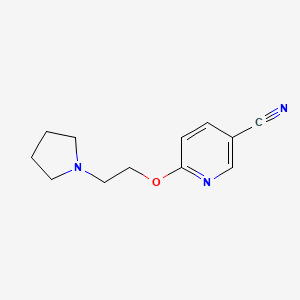
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is a versatile organometallic compound with a complex structure that offers unique properties. It is used in various scientific research applications due to its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane involves the reaction of cyclopentadienyl, 9-fluorenyl, and phenyl groups under specific conditions. The cyclopentadienyl moiety acts as a stabilizing ligand in organometallic chemistry . The preparation typically involves the use of metal catalysts and controlled reaction environments to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one of its ligands is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is used in a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of organometallic complexes and catalysts.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological processes involving metal ions.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane involves its ability to form stable complexes with metals. These complexes can interact with various molecular targets and pathways, depending on the specific metal and ligands involved. The cyclopentadienyl moiety plays a crucial role in stabilizing these complexes and facilitating their interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl complexes: These compounds share the cyclopentadienyl ligand but differ in the other ligands attached to the metal.
Fluorenyl complexes: Similar to (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, these compounds contain the fluorenyl ligand but may have different additional ligands.
Phenyl complexes: These compounds contain the phenyl ligand and can form various organometallic complexes.
Uniqueness
This compound is unique due to its combination of cyclopentadienyl, fluorenyl, and phenyl ligands, which provide a distinct set of properties and reactivity. This combination allows for the formation of stable and versatile organometallic complexes that can be used in a wide range of applications.
Properties
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6328987.png)


![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)





